Cas no 857599-19-0 (4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid)

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position, a chloro substituent at the 3-position, and a methoxy group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its functional groups enable further derivatization, making it valuable for constructing complex molecular frameworks. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents enhances its reactivity in electrophilic and nucleophilic transformations. The benzyloxy group offers additional protection-deprotection flexibility. High purity and consistent quality ensure reliable performance in synthetic applications.
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid structure
857599-19-0 structure
Product name:4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
CAS No:857599-19-0
MF:C15H13ClO4
MW:292.714323759079
CID:6783564
PubChem ID:6462801

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid
    • STL428798
    • 4-(benzyloxy)-3-chloro-5-methoxybenzoicacid
    • SCHEMBL10323084
    • 4-benzyloxy-3-chloro-5-methoxybenzoic acid
    • CS-0322314
    • MFCD08070336
    • BBL034963
    • 857599-19-0
    • AKOS009235573
    • SDCCGSBI-0139731.P001
    • VS-12783
    • XKYLFIFHGBXXRC-UHFFFAOYSA-N
    • 3-chloro-5-methoxy-4-phenylmethoxybenzoic acid
    • 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
    • Inchi: 1S/C15H13ClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
    • InChI Key: XKYLFIFHGBXXRC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)O)=CC(=C1OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 292.0502366g/mol
  • Monoisotopic Mass: 292.0502366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 3.5

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392984-1g
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
857599-19-0 98%
1g
¥3285.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392984-100mg
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
857599-19-0 98%
100mg
¥1228.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392984-250mg
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
857599-19-0 98%
250mg
¥1501.00 2024-07-28

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Related Literature

Additional information on 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid: A Versatile Compound in Pharmaceutical Research

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, with the chemical identifier CAS No. 857599-19-0, represents a pivotal molecule in the field of pharmaceutical chemistry. Its unique structural features, including the benzyloxy group, chloro substituent, and methoxy functionality, confer it with distinct chemical properties that have been extensively explored in recent years. This compound has emerged as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents. Its synthesis and application have been the focus of numerous studies, highlighting its potential in drug discovery and molecular design.

The 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid molecule is characterized by its aromatic ring system, which is functionalized with multiple substituents. The benzyloxy group, attached at the 4-position, introduces steric and electronic effects that influence the molecule's reactivity and biological activity. The chloro substituent at the 3-position enhances the molecule's ability to participate in electrophilic substitution reactions, while the methoxy group at the 5-position contributes to its polarity and solubility. These functional groups collectively determine the compound's role as a building block in the synthesis of complex pharmaceuticals.

Recent advancements in synthetic chemistry have expanded the utility of 4-(Benzyloxy)-3-chloro-5-methyloxybenzoic acid. A 2023 study published in Journal of Medicinal Chemistry demonstrated its application in the development of selective COX-2 inhibitors, which are critical for managing inflammatory diseases. The compound's ability to modulate lipid metabolism and cytokine production has been further validated through in vitro and in vivo experiments, underscoring its therapeutic potential. Additionally, its use as a pharmaceutical intermediate in the synthesis of antibiotic derivatives has been explored, with promising results in bacterial resistance studies.

The 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid molecule has also been investigated for its role in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience highlighted its potential as a neuroprotective agent, where it was shown to inhibit the aggregation of amyloid-beta proteins, a key factor in Alzheimer's disease. The compound's interaction with ion channels and its ability to modulate neurotransmitter release further support its relevance in the treatment of neurological disorders. These findings position 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid as a promising candidate for further exploration in drug development.

From a synthetic perspective, the 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid molecule presents both challenges and opportunities. The benzyloxy group, while beneficial for solubility, can complicate reaction conditions due to its steric hindrance. Researchers have employed green chemistry approaches to optimize its synthesis, reducing the environmental impact of the process. A 2023 review in Green Chemistry discussed the use of microwave-assisted synthesis and flow chemistry to enhance the efficiency of producing this compound, aligning with global efforts to promote sustainable pharmaceutical manufacturing.

In the realm of drug delivery systems, 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid has shown potential as a prodrug carrier. Its ability to undergo hydrolysis under physiological conditions makes it suitable for controlled release applications. A 2024 study in Advanced Drug Delivery Reviews explored its use in the development of targeted drug delivery systems for cancer therapy, where the compound was functionalized with ligands that enhance its specificity toward tumor cells. This approach has the potential to improve therapeutic efficacy while minimizing side effects.

The 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid molecule's versatility extends to its application in materials science. Its aromatic structure and functional groups make it a candidate for the development of biocompatible polymers and nanomaterials. A 2023 study in Advanced Materials demonstrated its use in the fabrication of smart hydrogels that respond to pH changes, which could have applications in drug release and cellular engineering. These findings highlight the compound's broad relevance beyond traditional pharmaceutical applications.

Despite its promise, the 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid molecule faces challenges in its large-scale production and application. Issues such as cost-effectiveness and scalability remain significant barriers. However, ongoing research in computational chemistry and machine learning is addressing these challenges. A 2024 study in Chemical Science utilized AI-driven modeling to predict optimal reaction conditions for its synthesis, significantly reducing experimental costs and time. This represents a paradigm shift in how such compounds are developed and optimized.

In conclusion, 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid exemplifies the intersection of synthetic chemistry, medicinal science, and materials engineering. Its unique structure and functional groups have positioned it as a key player in the development of novel therapeutics and advanced materials. As research continues to uncover its potential, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited